N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[1-(4-Aminophenyl)ethylidene]-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C15H15N3O2 It is known for its unique structure, which includes an aminophenyl group and a hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-Aminophenyl)ethylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-Aminophenyl)ethylidene]-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-Aminophenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl or hydroxybenzohydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-[1-(4-Aminophenyl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[1-(4-Aminophenyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[1-(4-Aminophenyl)ethylidene]-2-hydroxybenzohydrazide include:
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-4-methoxybenzohydrazide
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-4-ethoxybenzohydrazide
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-4-hydroxybenzohydrazide
Uniqueness
N’-[1-(4-Aminophenyl)ethylidene]-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybenzohydrazide moiety, in particular, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H15N3O2/c1-10(11-6-8-12(16)9-7-11)17-18-15(20)13-4-2-3-5-14(13)19/h2-9,19H,16H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
ROQLEVWZOQIGAO-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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